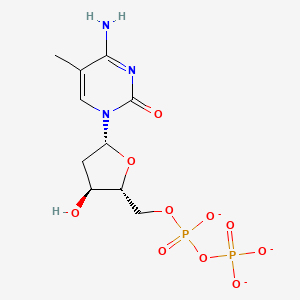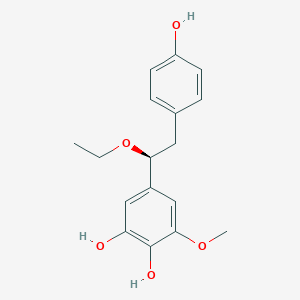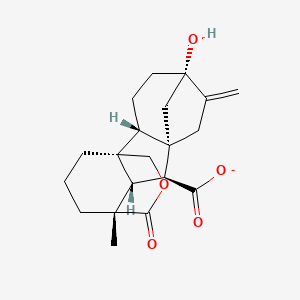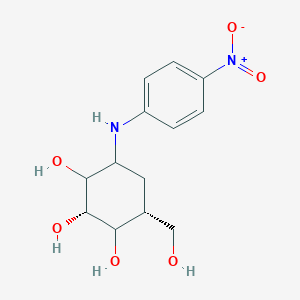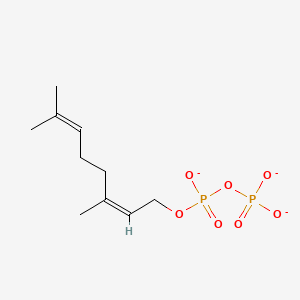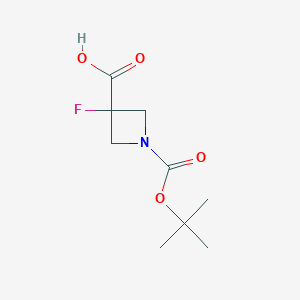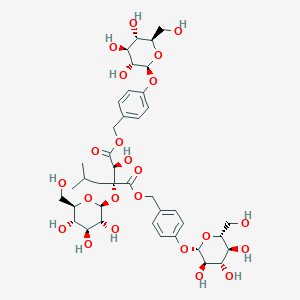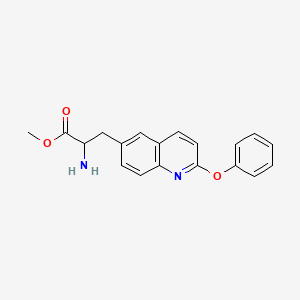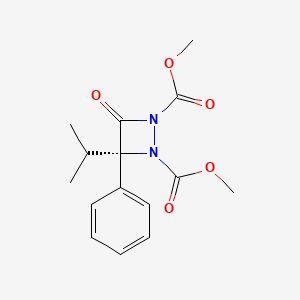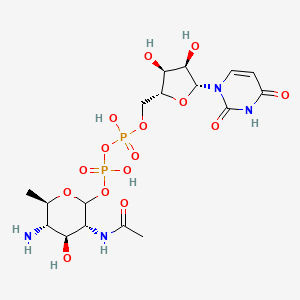
UDP-2-acetamido-4-amino-2,4,6-trideoxy-D-glucose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UDP-2-acetamido-4-amino-2,4,6-trideoxy-D-glucose is a UDP-amino sugar having 2-acetamido-4-amino-2,4,6-trideoxy-D-glucose as the sugar component. It derives from an UDP-D-glucosamine. It is a conjugate acid of an UDP-2-acetamido-4-amino-2,4,6-trideoxy-D-glucose(1-).
Aplicaciones Científicas De Investigación
Biosynthesis and Glycoprotein Modification
UDP-2-acetamido-4-amino-2,4,6-trideoxy-D-glucose is involved in the biosynthesis of complex sugar molecules. In Campylobacter jejuni, it acts as a precursor in the N-linked glycoprotein heptasaccharide synthesis. Enzymes like PglF, PglE, and PglD modify UDP-N-acetylglucosamine (UDP-GlcNAc) to form UDP-2-acetamido-4-amino-2,4,6-trideoxy-D-glucose, which is further acetylated to UDP-N,N'-diacetylbacillosamine (Olivier et al., 2006).
Role in Polysaccharide Production
The synthesis of unusual sugar nucleotides like UDP-2-acetamido-4-amino-2,4,6-trideoxyhexose by extracts of Type XIV Diplococcus pneumoniae is a critical step in forming glycolipids and serologically active polysaccharides (Distler, Kaufman, & Roseman, 1966).
Enzyme Inhibition Studies
This compound acts as an inhibitor in enzymatic reactions. For example, it inhibits UDP-D-galactose: beta-D-galactopyranosyl-(1-->4)-2-acetamido-2-deoxy-D-glucose alpha-(1-->3)-D-galactopyranosyltransferase, an enzyme involved in transferring D-galactosyl residues from sugar nucleotides (Helland et al., 1995).
Structural and Mechanistic Insights
The structure and catalytic mechanism of enzymes like PglD from Campylobacter jejuni, which modify UDP-2-acetamido-4-amino-2,4,6-trideoxy-D-glucose, have been studied to understand the biosynthesis of unique eubacterial pathogens (Olivier & Imperiali, 2008).
Acetyltransferase Activity
Enzymes like EpsM from Bacillus subtilis 168 show acetyltransferase activity, converting UDP-2-acetamido-4-amino-2,4,6-trideoxy-D-glucose to its diacetylated form, which is crucial in the biosynthesis of N,N'-diacetylbacillosamine (Kaundinya et al., 2018).
Therapeutic Targeting
It is also explored as a molecular therapeutic target for diseases like type-2 diabetes. Studying its interaction mechanism with enzymes like GFAT can lead to novel therapeutic strategies (Chou, 2004).
Biosynthesis in Bacteria
The biosynthesis pathways of 2-acetamido-2,6-dideoxy-L-hexoses in bacteria, which use UDP-D-N-acetylglucosamine as a common precursor, are a significant focus area. This includes studying enzymes responsible for producing various hexose configurations (Kneidinger et al., 2003).
O-Antigen Assembly
It plays a role in the biosynthesis of O-antigen in bacteria like Escherichia coli. Enzymes like WekG, WekE, WekF, and WekD are involved in the biosynthesis of UDP-2-acetamido-4-formamido-2,4,6-trideoxy-hexose, a derivative of UDP-2-acetamido-4-amino-2,4,6-trideoxy-D-glucose (Jia et al., 2021).
Propiedades
Nombre del producto |
UDP-2-acetamido-4-amino-2,4,6-trideoxy-D-glucose |
|---|---|
Fórmula molecular |
C17H28N4O15P2 |
Peso molecular |
590.4 g/mol |
Nombre IUPAC |
[(3R,4S,5S,6R)-3-acetamido-5-amino-4-hydroxy-6-methyloxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C17H28N4O15P2/c1-6-10(18)13(25)11(19-7(2)22)16(33-6)35-38(30,31)36-37(28,29)32-5-8-12(24)14(26)15(34-8)21-4-3-9(23)20-17(21)27/h3-4,6,8,10-16,24-26H,5,18H2,1-2H3,(H,19,22)(H,28,29)(H,30,31)(H,20,23,27)/t6-,8-,10-,11-,12-,13+,14-,15-,16?/m1/s1 |
Clave InChI |
FUUMLYWEEZBCQR-FMASKQBNSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@@H]([C@H](C(O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O)N |
SMILES canónico |
CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



